molecular formula C27H35N5 B1674624 2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline CAS No. 500579-04-4

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline

Cat. No. B1674624
M. Wt: 429.6 g/mol
InChI Key: KVQOGDQTWWCZFX-UHFFFAOYSA-N
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Description

Hedgehog proteins, important regulators of development, bind the cell-surface protein Patched, allowing activation of Smoothened. In vertebrates, this ultimately leads to the activation of the zinc-finger transcription factors of the GLI family. Overactivation of this pathway contributes to certain cancers, including glioblastoma, for which the GLI proteins are named. GANT 61 is a GLI antagonist, inhibiting GLI1 activation of gene expression with an IC50 value of 5 μM. It does not affect signaling through NF-κB, glucocorticoid receptor, MAPK, HGF, C/EBPα, or HIF-1, supporting specificity for the Hedgehog pathway. GANT 61 has been shown to inhibit the in vitro proliferation of PANC-1 and 22Rv1 cancer cells, which have elevated GLI1 levels, and prevent the development of 22Rv1 tumors in mice.
GANT61 is an aminal that is hexahydropyrimidine which is substituted on each nitrogen by a 2-(dimethylamino)benzyl group, and at the aminal carbon by a pyridin-4-yl group. A Hedgehog signaling pathway and Gli protein inhibitor. It has a role as a Hedgehog signaling pathway inhibitor, a glioma-associated oncogene inhibitor, an antineoplastic agent and an apoptosis inducer. It is a tertiary amino compound, a member of pyridines, a substituted aniline and an aminal.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Derivatives : This compound is utilized in the synthesis of various heterocyclic derivatives. For instance, it is used in the preparation of 1,4-dihydropyridine derivatives and other related compounds. These derivatives are created through reactions with primary amines and other agents, exhibiting diverse chemical behaviors and yields (Stanovnik et al., 2002).
  • Role in Microwave-Assisted Synthesis : It's involved in microwave-assisted synthesis processes, particularly in the creation of pyrazole derivatives. These processes are significant for their efficiency and the ability to produce compounds with potential antibacterial and antifungal activities (Swarnkar et al., 2014).

Applications in Medicinal Chemistry

  • Antimicrobial Activity : Some derivatives synthesized using this compound have shown promising antimicrobial properties. These derivatives are evaluated for their potential in inhibiting the growth of various microorganisms, indicating a significant role in the development of new antimicrobial agents (Malhotra et al., 2013).

Applications in Organic Chemistry

  • Formation of Complex Heterocyclic Systems : The compound is instrumental informing complex heterocyclic systems. It participates in reactions leading to the creation of polycondensed systems with heterocyclic rings, such as pyrazolo[3,4-b]quinoline, acridine, and pyrimido[4,5-b]quinoline. These reactions typically involve cyclization processes and are significant for the synthesis of novel organic compounds (Dzvinchuk et al., 2009).

Analytical Chemistry Applications

  • Capillary Electrophoresis : This compound is utilized in the analytical method of nonaqueous capillary electrophoresis. It's used to separate and analyze related substances in complex mixtures, demonstrating its usefulness in the quality control of pharmaceutical products (Ye et al., 2012).

Optical and Electronic Material Development

  • Synthesis of Extended π-Conjugated Chromophores : It plays a role in the synthesis of π-conjugated chromophores, which are essential in the developmentof advanced materials for optical and electronic applications. These chromophores exhibit unique properties, such as hydrogen bonding interactions and π–π stacking, making them valuable in the study and development of new optoelectronic materials (Antony et al., 2019).

Biochemical Studies

  • Molecular Receptor Studies : This compound is involved in studies related to molecular receptors. For example, it has been used in research to understand the binding dynamics and methylation processes within molecular receptors, contributing to the broader understanding of biochemical interactions and molecular dynamics (Heemstra & Moore, 2004).

properties

IUPAC Name

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOGDQTWWCZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329591
Record name GANT61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline

CAS RN

500579-04-4
Record name 2,2′-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500579-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GANT61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline
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2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline
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2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline
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2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline
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2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline
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2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline

Citations

For This Compound
3
Citations
P Namchaiw, H Wen, F Mayrhofer… - Stem cell research & …, 2019 - Springer
Background Oligodendrocytes are a type of glial cells that synthesize the myelin sheath around the axons and are critical for the nerve conduction in the CNS. Oligodendrocyte death …
Number of citations: 24 link.springer.com
M Katoh - Clinical Science, 2019 - portlandpress.com
Hedgehog signals are transduced through Patched receptors to the Smoothened (SMO)-SUFU-GLI and SMO-Gi-RhoA signaling cascades. MTOR-S6K1 and MEK-ERK signals are also …
Number of citations: 88 portlandpress.com
V García-Gaytán, E Sánchez-Rodríguez, JJ Ordaz-Ortiz… - bioRxiv, 2019 - biorxiv.org
Globally, nematodes are parasites that destroy many crops, however, their presence also serves as an indicator of the state of soil health. Tomato is a very studied, cultivated vegetable. …
Number of citations: 4 www.biorxiv.org

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